{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE
Description
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE is a complex organic compound with a molecular formula of C14H15ClN2O4S2 This compound features a piperazine ring substituted with a 5-chloro-2-thienylsulfonyl group and a 2-methylphenylmethanone group
Properties
IUPAC Name |
[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S2/c1-12-4-2-3-5-13(12)16(20)18-8-10-19(11-9-18)24(21,22)15-7-6-14(17)23-15/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADUEKOLCPWRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring or the thienyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function and activity. The piperazine ring and thienyl group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE include other piperazine derivatives and sulfonyl-containing compounds. For example:
- {4-[(5-CHLORO-1H-INDOL-2-YL)SULFONYL]PIPERAZIN-1-YL}CARBONYLTHIENO[3,2-B]PYRIDINE 4-OXIDE : This compound also features a piperazine ring and a sulfonyl group but differs in its additional indole and thienopyridine structures.
- {4-[(5-CHLORO-2-THIENYL)SULFONYL]-1-PIPERAZINYL}(5-METHYL-2-FURYL)METHANONE : Similar in structure but with a different substituent on the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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